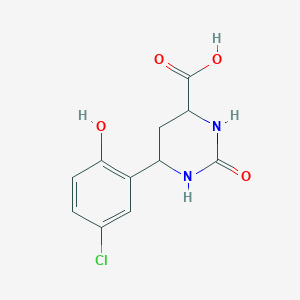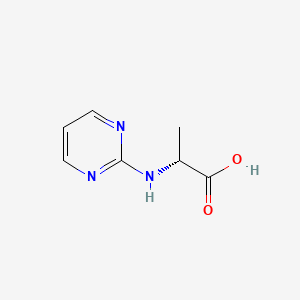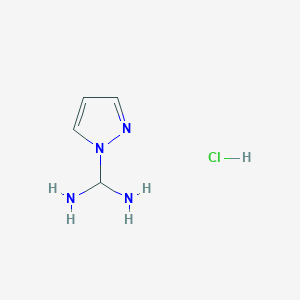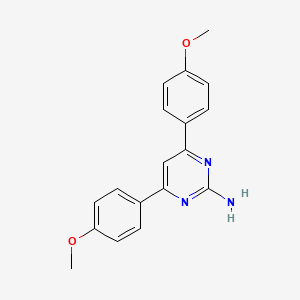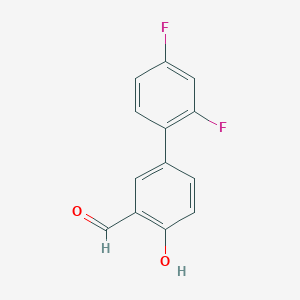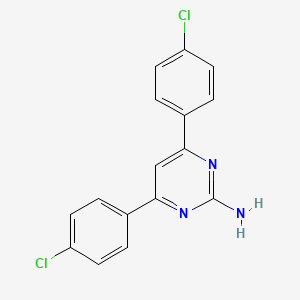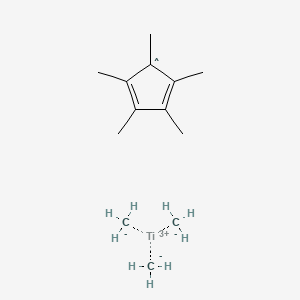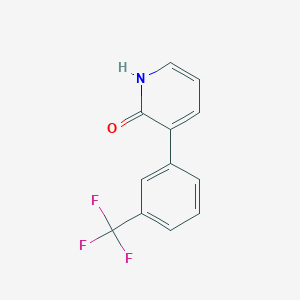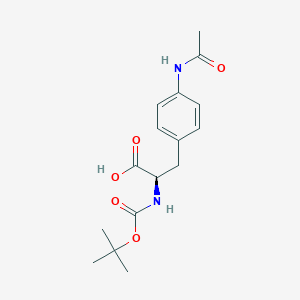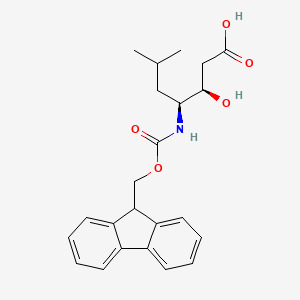
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
作用机制
Target of Action
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a type of nonproteinogenic amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Biochemical Pathways
As an amino acid, it could potentially be involved in protein synthesis and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid typically involves multiple steps to ensure the correct stereochemistry and functional group protection. One common method starts with the preparation of the Fmoc-protected amino acid precursor. This involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in high yields and diastereoselectivity .
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is used to protect the amino group during the synthesis process. The final product is then cleaved from the resin and purified using chromatographic techniques.
化学反应分析
Types of Reactions
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.
科学研究应用
Chemistry
In chemistry, Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is used as a building block in the synthesis of peptides and peptidomimetics. Its unique stereochemistry allows for the creation of peptides with specific three-dimensional structures, which can be crucial for their biological activity.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acids in these interactions.
Medicine
In medicine, peptides containing this compound can be used as therapeutic agents. These peptides can act as inhibitors or activators of specific enzymes or receptors, providing potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, peptides containing this amino acid can be used in the creation of hydrogels or other biomaterials.
相似化合物的比较
Similar Compounds
Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid with a similar structure but different stereochemistry.
Fmoc-6-aminohexanoic acid: A similar compound with a different side chain length and functional groups.
Uniqueness
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is unique due to its specific stereochemistry and functional groups. This allows for the creation of peptides with distinct three-dimensional structures and biological activities. Its ability to undergo various chemical reactions also makes it a versatile building block in peptide synthesis.
属性
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYYODGVQXZAY-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
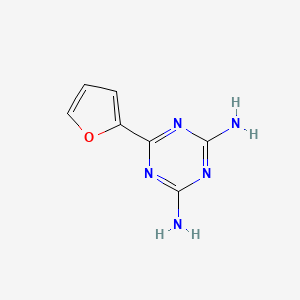
![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B6329639.png)
